molecular formula C9H13N3O3 B11186771 1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one

1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one

Cat. No.: B11186771
M. Wt: 211.22 g/mol
InChI Key: OCTWIVKKEWBNBY-UHFFFAOYSA-N
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Description

1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one is a heterocyclic compound that features both an oxadiazole and a pyrrolidinone ring

Preparation Methods

The synthesis of 1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one typically involves the construction of the oxadiazole ring followed by its attachment to the pyrrolidinone moiety. One common synthetic route includes the reaction of methoxymethyl hydrazine with a suitable carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with a pyrrolidinone derivative under specific conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidinone moiety can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar compounds to 1-{[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one include other oxadiazole and pyrrolidinone derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

This compound stands out due to its unique combination of the oxadiazole and pyrrolidinone rings, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

1-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C9H13N3O3/c1-14-6-8-10-7(11-15-8)5-12-4-2-3-9(12)13/h2-6H2,1H3

InChI Key

OCTWIVKKEWBNBY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NO1)CN2CCCC2=O

Origin of Product

United States

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